molecular formula C11H9BrN2O B13302292 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13302292
M. Wt: 265.11 g/mol
InChI Key: VGHNIUVBYWDLCQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1699029-62-3) is a high-value benzaldehyde derivative featuring both a bromo substituent and a 4-methylpyrazole ring. With the molecular formula C 11 H 9 BrN 2 O and a molecular weight of 265.11 g/mol, this compound serves as a versatile building block in medicinal chemistry and drug discovery . Its structure is specifically engineered for use in multi-component reactions to synthesize complex heterocyclic systems. Research indicates that this compound is a key intermediate in the synthesis of novel fused pyran derivatives, which have demonstrated potent and broad-spectrum in vitro anticancer activity against breast (MCF7), lung (A549), and colorectal (HCT116) cancer cell lines . The bromine atom provides an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, while the aldehyde group is a reactive handle for condensation and cyclization reactions. The 4-methyl-1H-pyrazol-1-yl moiety is a privileged structure in pharmacology, known to enhance binding affinity to biological targets and improve the pharmacokinetic profile of lead compounds . This product is intended for research applications as a critical synthetic intermediate and is not for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-bromo-4-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3

InChI Key

VGHNIUVBYWDLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Synthetic Strategies Overview

The synthesis of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde generally involves two key steps:

  • Introduction of the pyrazole substituent onto the benzaldehyde scaffold, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Selective bromination at the 2-position of the benzaldehyde ring to install the bromine atom without affecting the aldehyde or pyrazole groups.

Detailed Synthetic Routes

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig)
  • Starting materials: 2-bromo-4-halobenzaldehyde (usually iodide or chloride) and 4-methyl-1H-pyrazole.
  • Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
  • Conditions: Anhydrous polar aprotic solvents like dimethylformamide or toluene, under inert atmosphere, temperatures ranging from 80°C to 120°C.
  • Outcome: Formation of the C-N bond between the benzaldehyde ring and the pyrazole nitrogen, yielding 4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde intermediate.
Selective Bromination
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • Solvents: Dichloromethane or acetonitrile.
  • Conditions: Low temperature (0 to 5°C) to ensure regioselective bromination at the 2-position, avoiding overbromination or aldehyde oxidation.
  • Outcome: Introduction of bromine at the ortho position relative to the aldehyde, yielding the target compound.
Alternative Route: Direct Nucleophilic Aromatic Substitution
  • Starting material: 2-bromo-4-fluorobenzaldehyde or 2-bromo-4-chlorobenzaldehyde.
  • Nucleophile: 4-methyl-1H-pyrazole.
  • Conditions: Elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Notes: This method relies on the displacement of a halogen by the pyrazole nitrogen, but steric hindrance may reduce yield.

Purification and Characterization

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Pyrazole substitution (Pd-catalyzed) 2-bromo-4-iodobenzaldehyde, 4-methyl-1H-pyrazole, Pd catalyst, base (e.g., K2CO3) DMF, toluene 80–120 65–75 Requires inert atmosphere, anhydrous
Bromination Bromine or N-bromosuccinimide (NBS) Dichloromethane, acetonitrile 0–5 70–80 Controlled temperature for regioselectivity
Nucleophilic aromatic substitution 2-bromo-4-fluorobenzaldehyde, 4-methyl-1H-pyrazole DMF, DMSO 80–120 50–60 Higher temperature, steric hindrance

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 of the benzaldehyde ring undergoes SNAr reactions due to electron-withdrawing effects from the aldehyde and pyrazole groups.

Reagent/ConditionsProductYieldKey Findings
Aniline, CuI, DMF, 80°C2-(4-Methylpyrazol-1-yl)-4-(phenylamino)benzaldehyde78%Copper catalysis enhances reaction rate; steric hindrance from the pyrazole affects regioselectivity.
Sodium methoxide, MeOH, reflux2-Methoxy-4-(4-methylpyrazol-1-yl)benzaldehyde65%Demands elevated temperatures due to moderate activation of the aryl bromide.

Mechanism : The aldehyde group withdraws electron density, polarizing the C–Br bond. Deprotonation of the nucleophile (e.g., amine) facilitates attack at the electrophilic carbon, followed by bromide elimination.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling access to biaryl systems.

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C2-(4-Methylpyrazol-1-yl)-4-phenylbenzaldehyde89%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhosTHF, 80°C4-(4-Methoxyphenyl)-2-(4-methylpyrazol-1-yl)benzaldehyde82%

Key Insight : The pyrazole ring does not interfere with the catalytic cycle, but its steric bulk may slow reactions with hindered boronic acids.

Aldehyde Group Transformations

The aldehyde undergoes typical carbonyl reactions:

Condensation Reactions

ReagentConditionsProductYield
Hydrazine hydrateEtOH, reflux2-Bromo-4-(4-methylpyrazol-1-yl)benzaldehyde hydrazone91%
MalononitrilePiperidine, EtOH2-(4-Methylpyrazol-1-yl)-4-(2,2-dicyanovinyl)benzaldehyde75%

Reduction/Oxidation

Reaction TypeReagentProductYield
ReductionNaBH₄, MeOH2-Bromo-4-(4-methylpyrazol-1-yl)benzyl alcohol88%
OxidationKMnO₄, H₂SO₄2-Bromo-4-(4-methylpyrazol-1-yl)benzoic acid68%

Pyrazole Ring Functionalization

The 4-methylpyrazole moiety can be modified to introduce additional substituents.

ReactionReagent/ConditionsProductYield
AlkylationMethyl iodide, K₂CO₃, DMF1-(2-Bromo-4-formylphenyl)-4-methyl-3-methylpyrazolium iodide63%
DiazotizationHNO₂, HCl, 0°C1-(2-Bromo-4-formylphenyl)-4-methyl-1H-pyrazol-3-diazonium chloride70%

Cycloaddition and Heterocycle Formation

The aldehyde participates in cyclocondensation reactions:

Reaction PartnerConditionsProductYield
Hydrazine hydrateAcOH, Δ2-Bromo-4-(4-methylpyrazol-1-yl)phenyl-1H-imidazole81%
Ethyl cyanoacetateNH₄OAc, EtOH2-(4-Methylpyrazol-1-yl)-4-(2-cyanovinyl)benzaldehyde73%

Metal-Halogen Exchange

The C–Br bond undergoes transmetallation in organometallic synthesis:

ReagentConditionsProductYield
i-PrMgCl·LiClTHF, –40°CGrignard intermediateN/A
Pd(OAc)₂, CODMF, 100°C2-(4-Methylpyrazol-1-yl)-4-acetylbenzaldehyde60%

Key Research Findings

  • Regioselectivity : Steric effects from the pyrazole ring direct substitutions to the para position of the benzaldehyde.

  • Catalytic Systems : Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves yields in cross-couplings with hindered partners .

  • Biological Relevance : Derivatives exhibit antimicrobial activity via pyrazole-mediated enzyme inhibition .

This compound’s multifunctional reactivity makes it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry This compound is used as a building block in synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors. Compounds containing pyrazole rings have demonstrated promise in biological systems due to their ability to interact with specific biological targets, potentially leading to therapeutic effects.
  • Antileishmanial and Antimalarial Agent The biological activity of 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been explored, particularly focusing on its potential as an antileishmanial and antimalarial agent.
  • Material Science The compound can be utilized in developing new materials with unique electronic or optical properties.
  • Biological Studies It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
  • Inhibitor of IRE1 RNase Hydroxy–aryl–aldehydes (HAA), were also found to be potent IRE1 RNase inhibitors .

Interactions with Biological Targets

Interaction studies suggest that 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde's unique structural features enable it to engage with various biological targets. Research indicates that compounds with similar structures may exhibit different binding affinities and biological activities depending on their specific substituents. Understanding these interactions is crucial for optimizing its pharmacological properties and developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity. The aldehyde group can also participate in covalent interactions with target biomolecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

Structural Analogues with Halogen or Heterocyclic Variations

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde 1699029-62-3 C₁₁H₉BrN₂O 265.11 Br (position 2), 4-methylpyrazole (position 4)
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde 1183623-74-6 C₁₁H₉FN₂O 204.20 F (position 2), 1-methylpyrazole (position 4)
3-Bromo-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde 2008142-54-7 C₁₂H₁₁BrN₂O 279.13 Br (position 3), 4-ethylpyrazole (position 4)
2-Bromo-4-(2-phenyl-1H-imidazol-1-yl)benzaldehyde N/A C₁₆H₁₂BrN₂O 327.19 Br (position 2), 2-phenylimidazole (position 4)
2-Bromo-4-(1-pyrrolidinyl)benzaldehyde N/A C₁₁H₁₂BrNO 254.12 Br (position 2), pyrrolidine (position 4)
(a) Halogen Substitution Effects
  • Bromine vs. Fluorine : The target compound’s bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity compared to the fluorine analogue (). Bromine’s larger atomic radius and polarizability facilitate nucleophilic displacement reactions, whereas fluorine’s electronegativity stabilizes the aromatic ring, reducing reactivity .
  • Positional Isomerism : Moving bromine from position 2 (target compound) to position 3 (CAS 2008142-54-7) alters steric and electronic effects. Position 2 bromine directs incoming nucleophiles to the para position (relative to Br), while position 3 bromine may lead to different regioselectivity .
(b) Heterocyclic Substituent Variations
  • Pyrazole vs. This is critical in medicinal chemistry, as seen in imidazole-based kinase inhibitors .
  • Pyrazole vs. Pyrrolidine : The pyrrolidine substituent () lacks aromaticity, reducing π-stacking interactions but enhancing solubility in polar solvents due to its amine functionality. In contrast, pyrazole’s aromaticity improves thermal stability .

Spectral and Physical Data Comparison

Table 2: Spectral Signatures (¹H NMR and IR)
Compound ¹H NMR (Key Signals) IR (Notable Peaks, cm⁻¹)
Target Compound Aldehyde proton: δ ~10.3; Pyrazole CH3: δ ~2.3; Aromatic protons: δ 7.2–8.0 (unresolved) C=O (aldehyde): ~1700; N-H (pyrazole): ~3150
2-Bromo-4-(2-phenylimidazol-1-yl)benzaldehyde () Aldehyde: δ 10.32; Imidazole protons: δ 7.2–7.9; Phenyl: δ 7.31–7.53 C=O: 1653; NH: 3253–3433
Fluorine Analogue () Aldehyde: δ ~10.0; Pyrazole CH3: δ ~3.8; Aromatic protons: δ 7.4–7.9 C=O: ~1680; C-F: ~1100

Biological Activity

2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H9BrN2O
  • Molecular Weight : 265.11 g/mol
  • IUPAC Name : 2-bromo-4-(4-methylpyrazol-1-yl)benzaldehyde
  • Canonical SMILES : CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br

The biological activity of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is influenced by its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group enhances its binding affinity, potentially leading to the formation of stable adducts with target biomolecules.
  • Biochemical Pathways : It is known that pyrazole derivatives can influence multiple biochemical pathways, which may contribute to their pharmacological effects .

Antitumor Activity

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. Studies have shown that 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde may inhibit the growth of various cancer cell lines:

Cancer TypeCell LineActivity Observed
Lung CancerA549Moderate inhibition
Breast CancerMDA-MB-231Significant cytotoxicity
Liver CancerHepG2Notable antiproliferative effects

These findings suggest that this compound may be effective against multiple cancer types, warranting further investigation into its potential as an anticancer agent .

Antimicrobial and Anti-inflammatory Properties

In addition to its antitumor activity, pyrazole derivatives have demonstrated antimicrobial and anti-inflammatory effects:

  • Antimicrobial Activity : 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been evaluated for its ability to inhibit bacterial growth. The results indicate that it can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
  • Anti-inflammatory Effects : Some studies have reported that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of various pyrazole derivatives, including 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. The results indicated significant antiproliferative activity against breast cancer cell lines, particularly when combined with standard chemotherapy agents like doxorubicin. The combination therapy showed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed that modifications in substituents can significantly alter biological activity. For instance, the presence of halogens (like bromine) has been associated with increased potency against specific targets, making these compounds valuable for drug development .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

A common approach involves condensation reactions between substituted benzaldehydes and pyrazole derivatives. For example:

  • Methodology : React 4-bromo-2-fluorobenzaldehyde with 4-methylpyrazole under acidic catalysis (e.g., glacial acetic acid) in ethanol, followed by reflux (4–6 hours) and solvent removal under reduced pressure .
  • Optimization : Adjust molar ratios (typically 1:1 to 1:1.2), monitor reaction progress via TLC/HPLC, and optimize reflux time to improve yield. Use anhydrous solvents to minimize side reactions.

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^{13}C NMR for pyrazole proton environments (δ 7.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected molecular ion: [M+H]+^+ = 293.04).
  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters: R-factor < 0.05, twin refinement if twinning is detected .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Limited toxicological data; assume acute toxicity. Potential skin/eye irritant (H315, H319) .
  • Precautions :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation.
    • In case of exposure: Flush eyes with water (15 mins), wash skin with soap, and seek medical attention .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., XRD) be resolved?

  • Case Study : If DFT-optimized geometry deviates from XRD data (e.g., dihedral angles), re-evaluate computational parameters (basis set, solvent effects). Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .
  • Twinning Analysis : For XRD, use SHELXD or SHELXE to handle twinned crystals. Apply HKLF5 format for integration .

Q. What strategies are effective in analyzing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Experimental Design :
    • Test palladium catalysts (Pd(PPh3_3)4_4, PdCl2_2) with aryl boronic acids.
    • Monitor regioselectivity: Bromine at the 2-position may direct coupling to the 4-pyrazole site.
    • Optimize solvent (toluene/DMF) and base (K2_2CO3_3) for higher yields .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodology :
    • Synthesize analogs with varying substituents (e.g., 4-fluoro, 4-methoxy) on the benzaldehyde or pyrazole rings.
    • Assess biological activity (e.g., antimicrobial, anticancer) via in vitro assays (MTT, MIC). Compare with literature analogs like 3-(4-bromophenyl)-1-phenylpyrazole derivatives .

Q. What challenges arise in resolving low-resolution XRD data for this compound?

  • Solutions :
    • Use SHELXC/D/E pipelines for experimental phasing.
    • Apply high redundancy data collection (≥4-fold) to improve signal-to-noise.
    • For weak diffraction, consider cryocooling (100 K) to reduce thermal motion .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Stability Studies :
    • Store in anhydrous DMSO or acetonitrile at –20°C to prevent aldehyde oxidation.
    • Monitor degradation via HPLC: Look for peaks corresponding to benzoic acid (oxidation byproduct) .

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